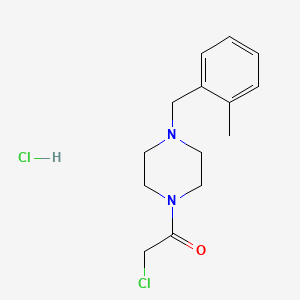
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O•HCl . It has a molecular weight of 303.23 .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is represented by the formula C14H20Cl2N2O . The average mass is 303.227 Da and the monoisotopic mass is 302.095276 Da .Physical And Chemical Properties Analysis
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a solid that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a derivative of piperazine, a versatile structure in pharmaceutical chemistry. New indolinone derivatives containing the piperazine moiety were synthesized, demonstrating the chemical reactivity and potential for creating diverse compounds (Patel, Mistry, & Patel, 2003). Additionally, 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of piperazine derivatives (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Spectroscopic and Molecular Docking Studies The molecular structure and properties of 1-(4-Methylbenzyl) piperazine were analyzed through spectroscopic methods and molecular docking studies. This compound showed significant interaction with Bacillus cereus, indicating its potential as an inhibitor against this bacterium (Subashini & Periandy, 2017).
Pharmaceutical Intermediates and Synthesis
Synthesis of Hydrochloride Salts The preparation and characterization of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, were explored. These compounds were synthesized as potential dual antihypertensive agents, highlighting the role of piperazine derivatives in creating therapeutic agents (Marvanová et al., 2016).
Solution-phase Synthesis of Bradykinin Antagonists The solution-phase combinatorial synthesis of piperazine derivatives as nonpeptide B2 antagonists was reported. These compounds exhibited antagonistic effects on bradykinin-induced contraction, signifying their potential in therapeutic applications (Kam, Rhee, & Choo, 2004).
Improved Synthesis of Trimetazidine Hydrochloride The research on a new synthesis method for trimetazidine hydrochloride, using piperazine as a starting material, demonstrated the compound's significance in pharmaceutical manufacturing and highlighted the industrial relevance of such synthesis processes (Ping, 2003).
Biological Activities and Applications
Cardiotropic Activity and Antimicrobial Effects Piperazine derivatives like 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines were synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic uses in cardiovascular conditions (Mokrov et al., 2019). Novel 1,3,4-thiadiazole amide derivatives containing piperazine also demonstrated antimicrobial and antiviral activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Xia, 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Methylbenzyl)piperazine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth with water and drink plenty of water afterwards .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWKYYDDWLAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)
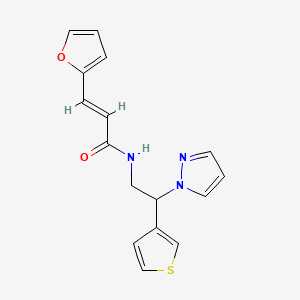
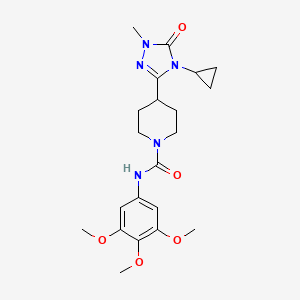
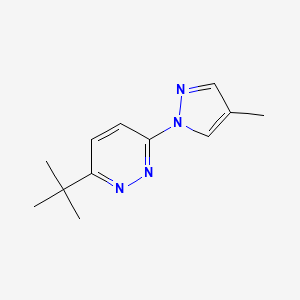
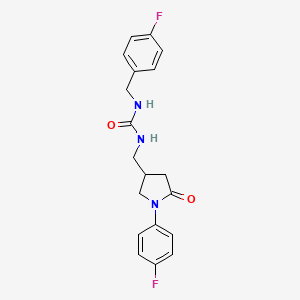
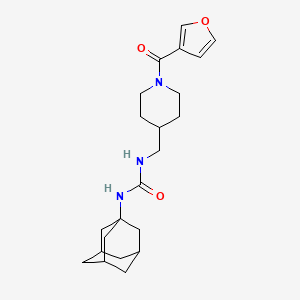
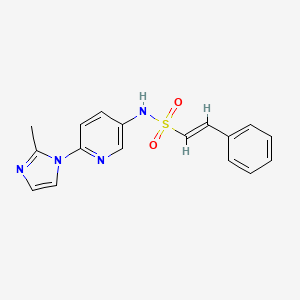
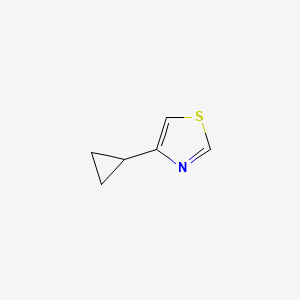
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)
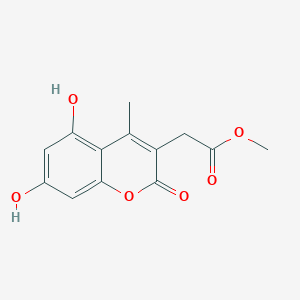
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)